molecular formula C15H13ClO2 B1433213 Methyl 2-(4'-chloro-[1,1'-biphenyl]-2-yl)acetate CAS No. 1329489-84-0

Methyl 2-(4'-chloro-[1,1'-biphenyl]-2-yl)acetate

Cat. No.: B1433213
CAS No.: 1329489-84-0
M. Wt: 260.71 g/mol
InChI Key: IVDHUVDWPPXUBN-UHFFFAOYSA-N
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Description

Methyl 2-(4’-chloro-[1,1’-biphenyl]-2-yl)acetate is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a chloro-substituted biphenyl moiety attached to a methyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4’-chloro-[1,1’-biphenyl]-2-yl)acetate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of Methyl 2-(4’-chloro-[1,1’-biphenyl]-2-yl)acetate may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalytic systems and automation can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4’-chloro-[1,1’-biphenyl]-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

Methyl 2-(4’-chloro-[1,1’-biphenyl]-2-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4’-chloro-[1,1’-biphenyl]-2-yl)acetate involves its interaction with specific molecular targets. The chloro-substituted biphenyl moiety can engage in π-π stacking interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the ester group can undergo hydrolysis to release active metabolites that may exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4’-bromo-[1,1’-biphenyl]-2-yl)acetate
  • Methyl 2-(4’-fluoro-[1,1’-biphenyl]-2-yl)acetate
  • Methyl 2-(4’-iodo-[1,1’-biphenyl]-2-yl)acetate

Uniqueness

Methyl 2-(4’-chloro-[1,1’-biphenyl]-2-yl)acetate is unique due to the presence of the chloro substituent, which can influence its reactivity and interactions compared to other halogen-substituted biphenyl derivatives. The chloro group can participate in specific chemical reactions and biological interactions that are distinct from those of bromo, fluoro, or iodo analogs.

Properties

IUPAC Name

methyl 2-[2-(4-chlorophenyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-18-15(17)10-12-4-2-3-5-14(12)11-6-8-13(16)9-7-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDHUVDWPPXUBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=CC=C1C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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